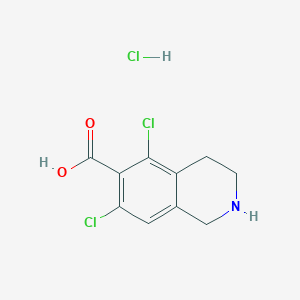![molecular formula C11H20N2O2 B6300798 tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate CAS No. 2227205-60-7](/img/structure/B6300798.png)
tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate: is a chemical compound that belongs to the class of carbamates It features a tert-butyl group attached to a bicyclic structure containing a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate typically involves the protection of the amine group in 2-azabicyclo[2.2.1]heptane. One common method involves the reaction of 2-azabicyclo[2.2.1]heptane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle large quantities of reagents and products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, alcohols, thiols, in solvents like dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation: Oxidized derivatives of the bicyclic structure.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted carbamates with various functional groups replacing the tert-butyl group.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-butyl N-(2-azabicyclo[221]heptan-6-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its bicyclic structure can mimic natural substrates or ligands, making it a valuable scaffold for drug discovery.
Industry: In the industrial sector, tert-butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate can be used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The bicyclic structure can interact with specific amino acid residues in the enzyme, leading to inhibition.
Molecular Targets and Pathways:
Enzymes: Proteases, kinases, and other enzymes involved in disease pathways.
Receptors: G-protein coupled receptors, ion channels, and other membrane-bound receptors.
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate
- tert-Butyl N-(2-azabicyclo[2.2.1]heptan-4-yl)carbamate
- tert-Butyl N-(2-azabicyclo[2.2.1]heptan-7-yl)carbamate
Uniqueness: tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate is unique due to the position of the nitrogen atom in the bicyclic structure. This positional difference can significantly impact the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.
Propriétés
IUPAC Name |
tert-butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-7-4-8(9)12-6-7/h7-9,12H,4-6H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEPYXAQPBPXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1NC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B6300733.png)

![5-Methoxy-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B6300751.png)








